N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
CAS No.: 145222-01-1
Cat. No.: VC8662721
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145222-01-1 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
| Standard InChI Key | UZRFNKKKJOFJOE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Pyrrolidine: A five-membered saturated ring with one nitrogen atom, contributing conformational flexibility.
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Phenyl group: A benzene ring substituted at the para-position with a carbonyl-pyrrolidine moiety.
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Pyridine-3-carboxamide: A six-membered aromatic nitrogen ring with a carboxamide functional group at the third position.
This combination creates a planar pyridine system connected to a rotationally flexible pyrrolidine-carbonyl-phenyl chain, enabling diverse molecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 145222-01-1 |
| Molecular Formula | |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Synthesis and Preparation
Raw Materials
Key precursors may include:
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Pyrrolidine (CAS 123-75-1)
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Pyridine-3-carboxylic acid (CAS 98-98-6)
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4-Aminophenyl derivatives (e.g., 4-nitrobenzaldehyde for reduction steps)
Reaction conditions likely involve inert atmospheres, polar aprotic solvents (e.g., DMF or THF), and catalysts like HOBt/DCC for amide bond formation .
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Studies
Although direct DFT data for this compound is unavailable, analogous carboxamides exhibit:
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HOMO-LUMO gaps: 4.5–5.2 eV, indicating moderate reactivity .
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Molecular Electrostatic Potential (MEP): Negative potentials localized on carbonyl oxygen and pyridine nitrogen, suggesting nucleophilic attack sites .
Spectroscopic Characterization
Hypothetical spectral signatures based on structural analogs:
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide (predicted) | Tyrosyl-tRNA synthetase | −9.2 to −9.8 |
| Ciprofloxacin | Same | −8.5 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Lipinski’s Rule of Five: Predicted compliance (molecular weight <500, LogP <5), suggesting oral bioavailability .
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Blood-Brain Barrier (BBB) Permeability: Likely moderate due to the pyridine ring’s hydrophilicity .
Toxicity Risks
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Hepatic Metabolism: Potential CYP3A4/2D6 substrate, risking drug-drug interactions.
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Mutagenicity: Pyrrolidine derivatives may form nitrosamine impurities under acidic conditions, necessitating stability studies.
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